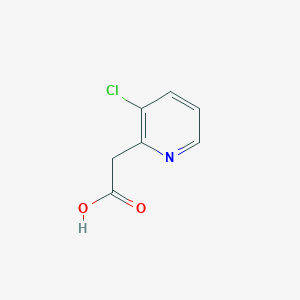

2-(3-Chloropyridin-2-YL)Acetic acid

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 2-(3-Chloropyridin-2-yl)Acetic acid often involves innovative methods to incorporate the acetic acid moiety into the pyridinyl scaffold. For instance, a study on constructing 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives highlighted the use of intermolecular [2+2]-photocycloaddition as a key step, demonstrating the complexity and creativity involved in synthesizing such compounds (Petz et al., 2019). Another approach involved the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution to synthesize a novel compound, showcasing the diverse strategies employed in the synthesis of pyridinyl acetic acids (Zhao Jing-gui, 2005).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using advanced techniques such as X-ray diffraction. For example, the crystal structure analysis of a closely related compound provided detailed insights into its geometrical configuration, highlighting the importance of molecular structure studies in understanding the chemical behavior and reactivity of such compounds (Shen et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are pivotal in exploring the compound's reactivity and potential applications. For instance, the synthesis of unsymmetrical Schiff bases from 2,3-diaminopyridine demonstrated the compound's ability to participate in condensation reactions, further expanding its utility in organic synthesis (Opozda et al., 2003).

Scientific Research Applications

Organic Acids in Industrial Applications

Organic acids, including acetic acid derivatives, play significant roles in various industrial processes, particularly in acidizing operations for enhancing the permeability of carbonate and sandstone formations in oil and gas extraction. These acids offer an alternative to more corrosive acids like hydrochloric acid, due to their less corrosive nature and ability to avoid issues such as high corrosion rates and lack of penetration. Organic acids are utilized for formation damage removal, dissolution, and as retardation agents in high-temperature applications, showing effectiveness in dissolving drilling mud filter cakes and acting as iron sequestering agents (Alhamad et al., 2020; Alhamad et al., 2020).

Environmental and Wastewater Treatment

Acetic acid and its derivatives are investigated for their potential in environmental remediation and wastewater treatment. For instance, peracetic acid, closely related to acetic acid, is recognized for its broad spectrum of antimicrobial activity, making it a candidate for disinfecting wastewater effluents. This interest is driven by its efficacy in the presence of organic matter, lack of harmful residuals, and its capacity for primary and secondary effluent treatment (Kitis, 2004). Moreover, the treatment of pesticide industry wastewater, which often contains acetic acid derivatives, highlights the need for efficient separation and treatment methods to prevent environmental contamination (Goodwin et al., 2018).

Corrosion Inhibition

The role of organic acids in industrial cleaning and as corrosion inhibitors for both ferrous and non-ferrous metals in acidic solutions has been extensively studied. Acetic acid and its derivatives are among the organic inhibitors used to prevent metallic dissolution in aggressive acidic environments, offering economical and effective corrosion protection solutions (Goyal et al., 2018).

Pharmaceutical Synthesis

In pharmaceutical manufacturing, acetic acid derivatives are utilized in the synthesis of therapeutically active compounds. For example, the development of clopidogrel, a thienopyridine class antithrombotic and antiplatelet drug, involves processes that include acetic acid derivatives as key intermediates. This highlights the importance of acetic acid derivatives in synthesizing compounds with significant therapeutic value (Saeed et al., 2017).

Safety and Hazards

The safety data sheet suggests handling the compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . It also recommends avoiding the formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

properties

IUPAC Name |

2-(3-chloropyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-2-1-3-9-6(5)4-7(10)11/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIMEUZXAQIFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632583 | |

| Record name | (3-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885167-73-7 | |

| Record name | (3-Chloropyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

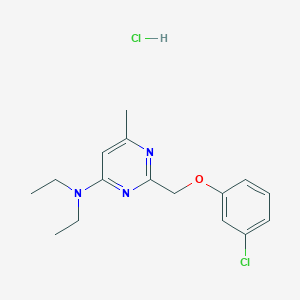

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

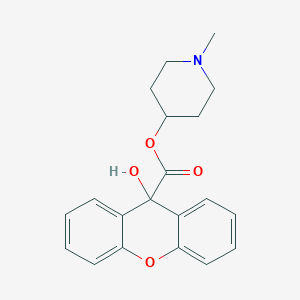

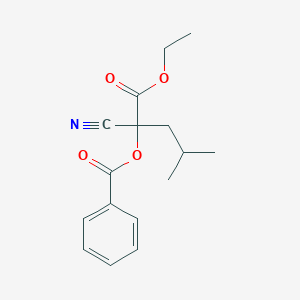

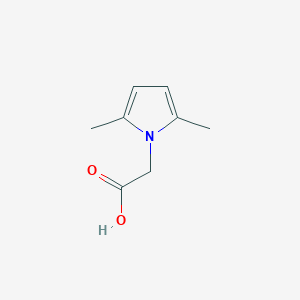

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)